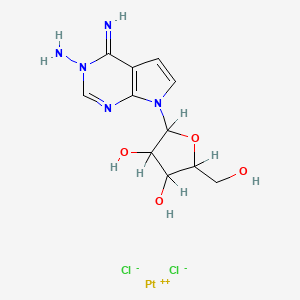
3-Aminotubercidindichloroplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotubercidindichloroplatinum(II) typically involves the reaction of tubercidin with platinum(II) chloride in the presence of an amine group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tubercidin} + \text{PtCl}_2 + \text{Amine} \rightarrow \text{3-Aminotubercidindichloroplatinum(II)} ]
Industrial Production Methods
Industrial production of 3-Aminotubercidindichloroplatinum(II) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminotubercidindichloroplatinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often occur in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
3-Aminotubercidindichloroplatinum(II) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Industry: It is used in the development of advanced materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Aminotubercidindichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include guanine residues in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum compound with a similar mechanism of action but reduced side effects.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
3-Aminotubercidindichloroplatinum(II) is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for targeted delivery and reduced toxicity makes it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
84738-88-5 |
|---|---|
Molekularformel |
C11H15Cl2N5O4Pt |
Molekulargewicht |
547.3 g/mol |
IUPAC-Name |
2-(3-amino-4-iminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol;platinum(2+);dichloride |
InChI |
InChI=1S/C11H15N5O4.2ClH.Pt/c12-9-5-1-2-15(10(5)14-4-16(9)13)11-8(19)7(18)6(3-17)20-11;;;/h1-2,4,6-8,11-12,17-19H,3,13H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
DFGLBXDHMBKLHO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN(C2=C1C(=N)N(C=N2)N)C3C(C(C(O3)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


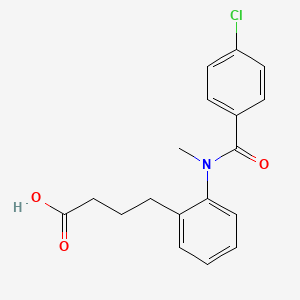
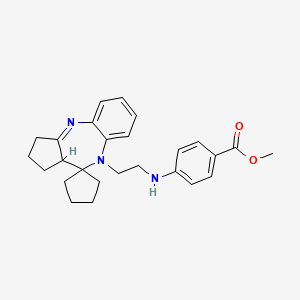
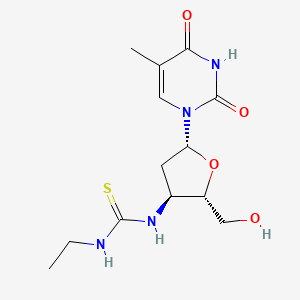
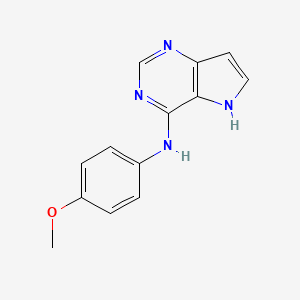
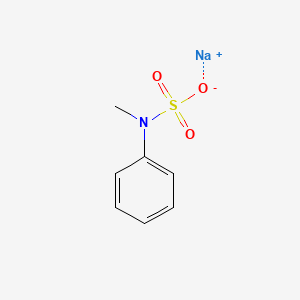
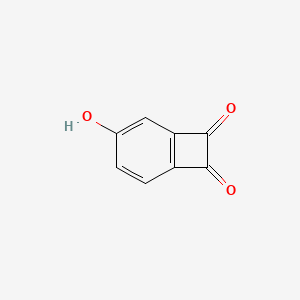
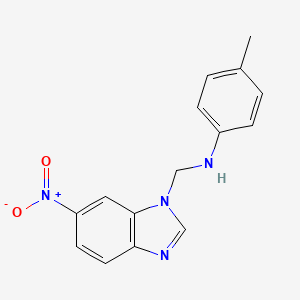
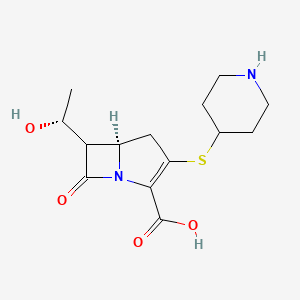

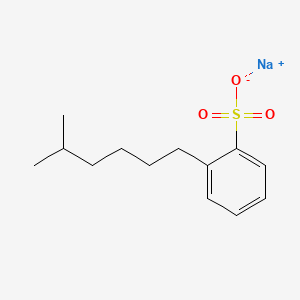
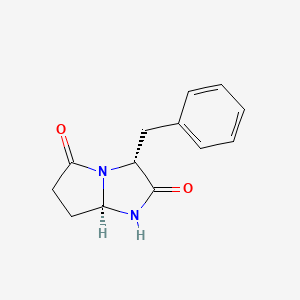

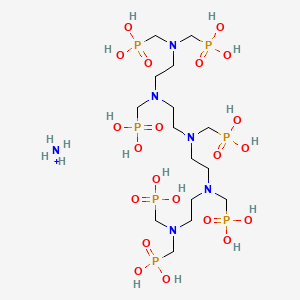
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
